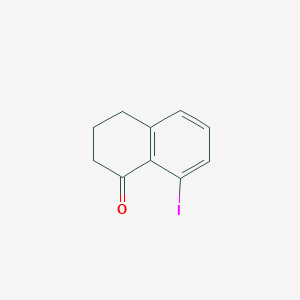

8-Iodo-1-tetralone

描述

属性

IUPAC Name |

8-iodo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLDWWGXUOHAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460273 | |

| Record name | 8-iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651735-61-4 | |

| Record name | 8-iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 8-Iodo-1-tetralone can be achieved through several methods. One common approach involves the α-iodination of tetralone derivatives. For instance, the selective α-iodination of ketones and 1,3-dicarbonyl compounds can be accomplished using elemental iodine and Oxone as a catalyst. This reaction is typically carried out in a solvent-free environment by grinding the reactants in a mortar . Another method involves the transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone, followed by iodination .

化学反应分析

8-Iodo-1-tetralone undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The iodine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like chromic anhydride, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

8-Iodo-1-tetralone has several scientific research applications:

作用机制

The mechanism of action of 8-Iodo-1-tetralone and its derivatives involves interactions with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 8-Iodo-1-tetralone with structurally related tetralone derivatives:

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Iodine (C8) | C₁₀H₉IO | 272.09 (calculated) | Cross-coupling, medicinal chemistry |

| 8-Methoxy-1-tetralone | Methoxy (C8) | C₁₁H₁₂O₂ | 176.21 | Intermediate in alkaloid synthesis |

| 6-Hydroxy-1-tetralone | Hydroxy (C6) | C₁₀H₁₀O₂ | 162.19 | Photochemical studies, polymer precursors |

| α-Tetralone | None | C₁₀H₁₀O | 146.19 | Solvent, fragrance synthesis |

Key Observations:

- Electronic Effects : The iodine atom in this compound enhances electrophilicity at the carbonyl group compared to methoxy or hydroxy substituents, facilitating nucleophilic additions .

- Steric Hindrance : The bulky iodine atom may reduce reaction rates in sterically sensitive transformations compared to smaller substituents like methoxy .

8-Methoxy-1-tetralone:

- Synthesized via benzoylation, oxidation, and hydrolysis of 1-hydroxy-5-methoxytetralin, yielding 22% after iodination .

- Detosylation with sodium cyanoborohydride improves yield to 45%, with subsequent oxidation achieving 87% purity .

This compound:

- No direct synthesis data is available in the provided evidence. However, analogous halogenation methods (e.g., iodination via electrophilic substitution or metal-catalyzed routes) are inferred from similar compounds.

6-Hydroxy-1-tetralone:

- Safety protocols emphasize rigorous handling (e.g., dust masks, protective gloves) due to irritancy risks .

生物活性

8-Iodo-1-tetralone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of tetralone, characterized by an iodine atom at the 8-position of the tetralone ring. This modification can significantly influence its biological activity and mechanism of action.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated a series of tetralone derivatives, including this compound, against human T-lymphocytes (Molt 4/C8 and CEM) and murine L1210 leukemia cells. The results demonstrated that several compounds had IC50 values in the low micromolar range, indicating potent anticancer properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Molt 4/C8 | 9.78 |

| This compound | CEM | 8.08 |

| This compound | L1210 | 103 |

These findings suggest that modifications to the tetralone structure can enhance or diminish cytotoxic potency depending on the specific cancer cell line targeted .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. Studies have shown that these compounds demonstrate activity against various bacterial strains, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents, such as iodine, can enhance antibacterial efficacy.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibiting this enzyme can have therapeutic implications for neuropsychiatric disorders.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound | 0.785 | 0.0075 |

The compound's ability to inhibit MAO suggests it could be beneficial in treating conditions like depression and Parkinson's disease, where increased levels of neurotransmitters are desired .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. For MAO inhibition, it binds to the active site of the enzyme, preventing the degradation of neurotransmitters. This interaction is crucial for enhancing neurotransmitter availability in the brain.

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Anticancer Efficacy : A study involving a series of tetralone derivatives showed that certain compounds exhibited enhanced cytotoxicity in vitro compared to their non-halogenated counterparts. The study emphasized the importance of structural modifications in optimizing anticancer activity.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of MAO inhibitors derived from tetralones, demonstrating significant improvements in animal models for depression when treated with these compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 8-iodo-1-tetralone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of 1-tetralone using iodine sources (e.g., I₂ with HNO₃/H₂SO₄) or via electrophilic substitution. Yield optimization requires controlling temperature (0–5°C for regioselectivity) and stoichiometry (1.2–1.5 eq I₂). Side products like di-iodinated analogs may form if excess iodine is used. Characterization via melting point, TLC, and H NMR (δ 7.8–8.2 ppm for aromatic protons) is critical. Reproducibility hinges on precise reagent drying and inert atmospheres .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the expected benchmarks?

- Methodological Answer :

- H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) at δ 7.8–8.2 ppm; the ketone proton (C=O adjacent) at δ 2.8–3.1 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-I stretch at ~500 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 274 (M⁺).

Discrepancies in peak splitting (e.g., unexpected multiplicity in NMR) may indicate impurities or isomerization. Cross-validate with HPLC (≥95% purity) .

Q. How can researchers ensure the reproducibility of this compound-based reactions?

- Methodological Answer : Document exact conditions: solvent purity (e.g., anhydrous DCM), catalyst loading (e.g., 5 mol% Pd for coupling reactions), and exclusion of moisture. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification. Publish raw data (e.g., chromatograms, spectra) in supplementary materials to aid replication .

Advanced Research Questions

Q. How do computational models (DFT, MD) explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal iodine’s electron-withdrawing effect increases electrophilicity at the α-carbon, favoring Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) alter transition-state energetics by ~5 kcal/mol. Validate models with kinetic studies (Eyring plots) and isotopic labeling (e.g., C NMR tracking). Contradictions between predicted vs. observed regioselectivity may arise from neglected solvation effects .

Q. What strategies resolve contradictory data in the catalytic debenzylation of this compound derivatives?

- Methodological Answer : Conflicting yields (e.g., 40% vs. 75%) may stem from catalyst poisoning (trace moisture) or substrate polymorphism. Perform control experiments:

- Step 1 : Replicate under strictly anhydrous conditions (Karl Fischer titration for solvent verification).

- Step 2 : Analyze crystallinity via XRD; amorphous phases may reduce reactivity.

- Step 3 : Use Sn NMR to detect Pd-Sn intermediates in Stille couplings.

Publish negative results to clarify boundary conditions .

Q. How can isotopic labeling (I, C) track metabolic or degradation pathways of this compound in biological systems?

- Methodological Answer :

- Synthesis : Incorporate I via radioiodination (NaI, chloramine-T oxidation).

- Tracing : Use autoradiography or gamma counting for biodistribution studies.

- Metabolite ID : LC-MS/MS with stable isotope dilution (e.g., C-labeled internal standards).

Challenges include radiolysis (mitigated by cryogenic storage) and ensuring isotopic purity (>98%) via radio-HPLC .

Data Presentation and Analysis

Q. What are the best practices for presenting conflicting crystallographic data on this compound polymorphs?

- Methodological Answer :

- Table : Summarize unit cell parameters (a, b, c, α, β, γ) for each polymorph.

- Figures : Overlay PXRD patterns highlighting peak shifts (2θ ±0.5°).

- Discussion : Attribute discrepancies to solvent inclusion (e.g., EtOH vs. hexane) or temperature gradients during crystallization. Use Hirshfeld surface analysis to compare intermolecular interactions .

Ethical and Reproducibility Considerations

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?

- Methodological Answer : Conduct scalability audits:

- Scale-Up Trials : Compare yields at 1 mmol vs. 100 mmol scales; identify mass transfer limitations (e.g., stirring efficiency).

- Byproduct Analysis : Use GC-MS to detect volatile side products (e.g., HI).

- Error Margins : Report yields as mean ± SD (n=5 replicates).

Contradictions often arise from unaccounted exotherms or catalyst deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。